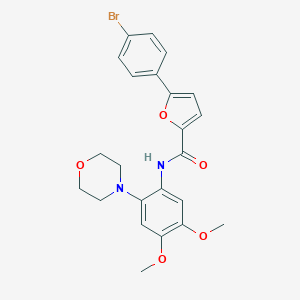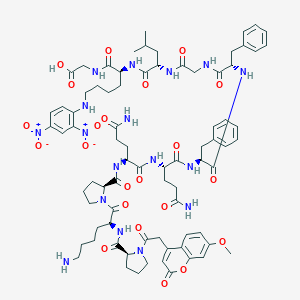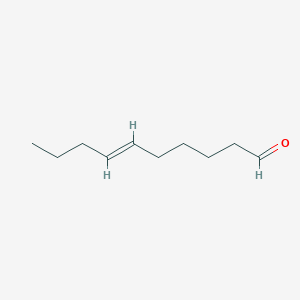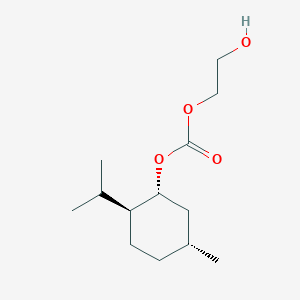![molecular formula C16H18ClN3OS B235457 N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of phenylpiperazine derivatives and has shown promising results in various studies.
Wirkmechanismus
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide acts as a selective agonist for the 5-HT1B receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The activation of the 5-HT1B receptor by this compound has been shown to result in the inhibition of the release of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of dopamine, norepinephrine, and serotonin in the brain. In vivo studies have shown that this compound has anxiolytic and antidepressant effects. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments include its high affinity for the 5-HT1B receptor, its anxiolytic and antidepressant effects, and its ability to reduce drug-seeking behavior. The limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research related to N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use as a treatment for anxiety and depression. Another potential direction is to investigate its potential use in the treatment of drug addiction. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, this compound has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis of N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves the reaction of 3-chloro-2-nitroaniline with 4-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. The synthesis of this compound has been described in various research articles, and it has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1B receptor and has been used in various studies to investigate the role of this receptor in various physiological and pathological processes. It has also been used in studies related to drug addiction, anxiety, and depression.
Eigenschaften
Molekularformel |
C16H18ClN3OS |
|---|---|
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-19-7-9-20(10-8-19)15-12(17)4-2-5-13(15)18-16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3,(H,18,21) |
InChI-Schlüssel |
YHMRWGWJAXHFNK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)

![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)